PI3K/Akt-IN-1 is a dual-acting inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B) signaling pathway, a critical regulator of cell cycle, proliferation, and survival. This compound demonstrates inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, making it a tool for investigating the roles of these specific isoforms in cellular processes. Its primary utility is in cell-based assays for cancer research, particularly in leukemia and breast cancer models, where it has been shown to induce S-phase cell cycle arrest and caspase-3-dependent apoptosis.
Substituting PI3K/Akt-IN-1 with first-generation, broad-spectrum inhibitors like LY294002 is inadvisable for precise experimental design. LY294002 exhibits significant off-target effects, inhibiting unrelated kinases such as CK2, PIM1, and DNA-PK, which can confound experimental results by introducing variables outside the PI3K/Akt pathway. Furthermore, LY294002's poor solubility and potential to paradoxically enhance AKT phosphorylation in certain resistant cell lines can lead to inconsistent and difficult-to-interpret data. PI3K/Akt-IN-1 provides a more defined inhibitory profile against specific isoforms, reducing the risk of off-target activities and supporting more reproducible outcomes in targeted signaling studies.
PI3K/Akt-IN-1 exhibits high solubility in dimethyl sulfoxide (DMSO), reaching 93 mg/mL (199.77 mM), ensuring the preparation of concentrated, stable stock solutions for cell culture experiments. This contrasts with the known poor solubility of the common pan-PI3K inhibitor LY294002, a factor that has historically limited its clinical and advanced preclinical evaluation. The high solubility of PI3K/Akt-IN-1 facilitates accurate and reproducible serial dilutions for generating reliable dose-response curves in cell-based assays.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 93 mg/mL (199.77 mM) |
| Comparator Or Baseline | LY294002 (qualitatively described as having poor solubility) |
| Quantified Difference | Qualitatively higher, enabling more reliable experimental preparation |
| Conditions | Standard laboratory conditions for preparing stock solutions. |
High solubility prevents compound precipitation in stock solutions and culture media, ensuring accurate final concentrations and reproducible experimental results.
PI3K/Akt-IN-1 demonstrates a focused, micromolar-range inhibitory profile with IC50 values of 4.01 µM for PI3Kδ, 6.99 µM for PI3Kγ, and 3.36 µM for AKT-1. This contrasts with pan-PI3K inhibitors like Pictilisib (GDC-0941), which potently inhibits all Class I PI3K isoforms in the low nanomolar range (IC50s of 3 nM for PI3Kα/δ, 33 nM for PI3Kβ, 75 nM for PI3Kγ). The more moderate and specific potency of PI3K/Akt-IN-1 makes it a suitable tool for studies where broad-spectrum, high-potency inhibition of all PI3K isoforms is not required or desired.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | PI3Kδ: 4.01 µM | PI3Kγ: 6.99 µM | AKT-1: 3.36 µM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα: 3 nM | PI3Kδ: 3 nM | PI3Kβ: 33 nM | PI3Kγ: 75 nM |
| Quantified Difference | Micromolar vs. nanomolar potency, indicating a more moderate and selective activity profile for PI3K/Akt-IN-1. |
| Conditions | Cell-free kinase assays. |
For researchers aiming to modulate specific PI3K isoforms (δ, γ) and Akt without pan-isotype suppression, this compound offers a more targeted tool, avoiding the systemic pathway shutdown caused by pan-inhibitors.
PI3K/Akt-IN-1 exhibits effective cytotoxic activity in relevant cancer cell lines, with an IC50 of 2.62 µM in K562 leukemia cells and 3.22 µM in MCF-7 breast cancer cells after 48 hours of treatment. This demonstrates its ability to penetrate cell membranes and engage its intracellular targets to produce a functional outcome. At a concentration of 2.62 µM, it effectively promotes S-phase cell cycle arrest and induces apoptosis in K562 cells, confirming its mechanism of action within a cellular context.
| Evidence Dimension | Cellular Cytotoxicity (IC50) |
| Target Compound Data | K562 Leukemia Cells: 2.62 µM | MCF-7 Breast Cancer Cells: 3.22 µM |
| Comparator Or Baseline | N/A (Demonstration of functional cellular activity) |
| Quantified Difference | N/A |
| Conditions | 48-hour treatment in cell culture. |
This provides direct evidence that the compound is cell-permeable and biologically active, making it a reliable tool for use in cell-based signaling and viability assays.
Due to its demonstrated inhibitory activity against PI3Kδ, PI3Kγ, and Akt, and its efficacy in leukemia cell lines (K562 IC50 = 2.62 µM), this compound is well-suited for studies aiming to dissect the specific roles of these isoforms in the proliferation and survival of leukemia and lymphoma cells.
The high solubility of PI3K/Akt-IN-1 in DMSO (93 mg/mL) allows for the creation of highly concentrated stock solutions, minimizing the amount of solvent added to cell cultures and enabling precise, reproducible serial dilutions. This makes it an excellent choice for generating reliable dose-response curves when studying the effects of PI3K/Akt pathway inhibition on cellular endpoints like viability or downstream protein phosphorylation.
With confirmed cytotoxic activity in the MCF-7 breast cancer cell line (IC50 = 3.22 µM), PI3K/Akt-IN-1 can be used as a tool compound to explore the consequences of dual PI3K/Akt inhibition on cell cycle progression and apoptosis in breast cancer models.